
3,6-Di-tert-butyl-1,8-dinitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butyl-1,8-dinitronaphthalene is a heterocyclic organic compound with the molecular formula C18H22N2O4 and a molecular weight of 330.378 g/mol . This compound is characterized by the presence of two tert-butyl groups and two nitro groups attached to a naphthalene ring, making it a highly substituted aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-1,8-dinitronaphthalene typically involves the nitration of 3,6-di-tert-butylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to ensure the selective nitration at the 1,8-positions of the naphthalene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,6-Di-tert-butyl-1,8-dinitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
科学的研究の応用
3,6-Di-tert-butyl-1,8-dinitronaphthalene has several applications in scientific research:
Biology and Medicine:
作用機序
The mechanism of action of 3,6-Di-tert-butyl-1,8-dinitronaphthalene primarily involves its ability to undergo reduction and substitution reactions. The nitro groups play a crucial role in these reactions, acting as electron-withdrawing groups that facilitate nucleophilic attack . The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
3,6-Di-tert-butylcarbazole: This compound shares the tert-butyl substitution pattern but differs in the core structure, having a carbazole ring instead of a naphthalene ring.
1,8-Dinitronaphthalene: Similar in having nitro groups at the 1,8-positions but lacks the tert-butyl groups, resulting in different reactivity and properties.
Uniqueness
3,6-Di-tert-butyl-1,8-dinitronaphthalene is unique due to the combination of tert-butyl and nitro groups on a naphthalene ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and applications .
特性
CAS番号 |
10275-62-4 |
|---|---|
分子式 |
C18H22N2O4 |
分子量 |
330.4 g/mol |
IUPAC名 |
3,6-ditert-butyl-1,8-dinitronaphthalene |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)12-7-11-8-13(18(4,5)6)10-15(20(23)24)16(11)14(9-12)19(21)22/h7-10H,1-6H3 |
InChIキー |
RSYSEHXJSUVBEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


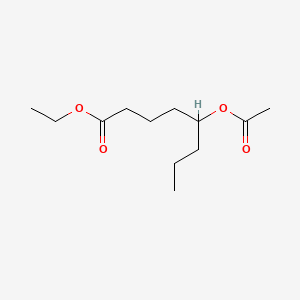
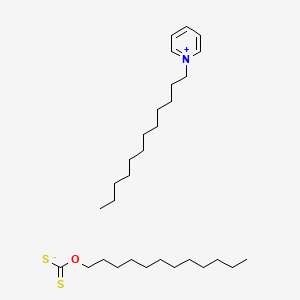
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
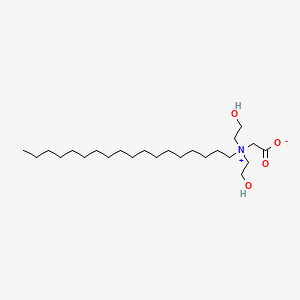
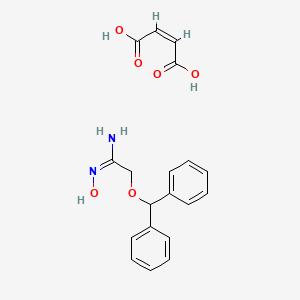
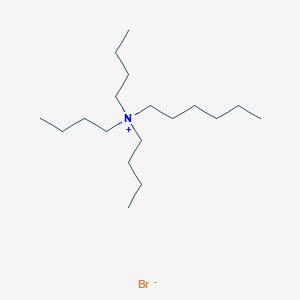
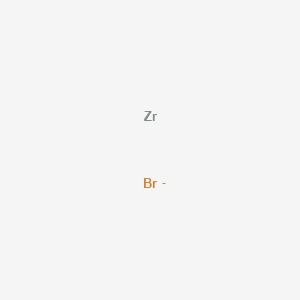
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
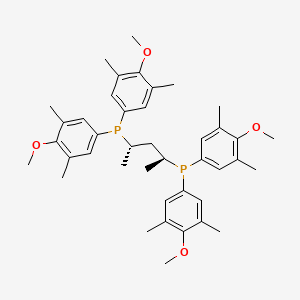
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
